molecular formula C22H39N5 B6116257 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine

Cat. No.: B6116257
M. Wt: 373.6 g/mol
InChI Key: RMRKSTHNKSTNSY-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine is a complex organic compound that features a combination of piperidine and imidazole moieties. These structural components are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and imidazole intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through a cyclization reaction involving appropriate precursors, while the imidazole moiety can be prepared via a condensation reaction of glyoxal and ammonia .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is usually purified through techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The imidazole moiety, for instance, is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and piperidine derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine apart is its unique combination of piperidine and imidazole moieties, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N5/c1-4-10-25(11-5-1)13-14-26(18-21-15-23-19-24-21)16-20-7-6-12-27(17-20)22-8-2-3-9-22/h15,19-20,22H,1-14,16-18H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKSTHNKSTNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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